molecular formula C8H17IO3 B12530344 Acetic acid;1-iodohexan-2-ol CAS No. 699021-29-9

Acetic acid;1-iodohexan-2-ol

Cat. No.: B12530344
CAS No.: 699021-29-9
M. Wt: 288.12 g/mol
InChI Key: JLKNEQFIGCVVDD-UHFFFAOYSA-N
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Description

Acetic acid;1-iodohexan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is a derivative of acetic acid and contains an iodine atom attached to a hexanol chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-iodohexan-2-ol typically involves the iodination of hexanol followed by esterification with acetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step may require an acid catalyst such as sulfuric acid to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-iodohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;1-iodohexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;1-iodohexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hexanol chain and acetic acid moiety contribute to the compound’s overall chemical properties, affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.

    Acetic acid;1-chlorohexan-2-ol: Contains a chlorine atom in place of iodine.

    Hexanoic acid;1-iodohexan-2-ol: Similar structure but with a hexanoic acid moiety.

Uniqueness

Acetic acid;1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and higher electronegativity compared to bromine or chlorine make this compound particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

699021-29-9

Molecular Formula

C8H17IO3

Molecular Weight

288.12 g/mol

IUPAC Name

acetic acid;1-iodohexan-2-ol

InChI

InChI=1S/C6H13IO.C2H4O2/c1-2-3-4-6(8)5-7;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

JLKNEQFIGCVVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CI)O.CC(=O)O

Origin of Product

United States

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